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Karanal

Cat. No.: B1171237
CAS No.: 186309-28-4
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Description

Historical Context of Karanal Discovery and Development

The aroma chemical known as this compound was discovered in 1987 by Karen J. Rossiter, an organic chemist at Quest International. scentspiracy.com The name "this compound" was derived from its discoverer's name. scentspiracy.com Rossiter's work was part of a broader research effort into the relationship between chemical structure and odor. scentspiracy.com The synthesis route involves the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with a corresponding diol. scentree.coscentspiracy.com

In 2005, Quest International was acquired by its competitor, Givaudan, which then continued the production and supply of this compound. scentspiracy.com However, due to regulatory changes, Givaudan announced it would cease supplying this compound in 2022, as the substance was added to a list of substances of very high concern by European authorities. scentspiracy.com

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Chemical Name2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane perfumersapprentice.com
CAS Number117933-89-8 scentree.coperfumersapprentice.comvigon.comchembk.com
Molecular FormulaC17H30O2 scentree.coperfumersapprentice.comvigon.comchembk.com
Molecular Weight266.42 g/mol scentree.cochembk.comvigon.com
AppearanceColorless to pale yellow clear liquid perfumersapprentice.com
Boiling Point300°C - 330°C scentree.cochembk.com
Flash Point>93.3°C (200°F) vigon.comvigon.com

Significance of this compound within Olfactory Chemistry Research

This compound is recognized for its powerful, radiant, and dry woody-amber scent, which possesses a high degree of tenacity. scentspiracy.comperfumersapprentice.com Some observers also note fruity or watermelon-like nuances. scentspiracy.com This distinct olfactory profile has made it a valuable ingredient in perfumery, particularly for imparting woody notes in men's fragrances. scentree.co Its excellent substantivity on fibers also led to its use in products like shampoos and fabric conditioners. perfumersapprentice.com

The significance of this compound extends into academic research, where it serves as a key example in the study of structure-odor relationships (SORs). researchgate.netexeter.ac.uk The fact that this compound's molecular structure differs significantly from other compounds with similar ambergris-like scents, such as those based on a decalin system, makes it a compelling case study. exeter.ac.ukoup.com It challenges and helps refine predictive models that attempt to link a molecule's physical structure to its perceived scent. exeter.ac.ukmit.edu The study of this compound and its isomers, some of which are odorless, has been instrumental in developing more comprehensive models for ambergris odorants. oup.comoup.com

Scope and Objectives of Academic Inquiry on this compound

Academic and industrial research concerning this compound has primarily focused on several key areas. A significant objective has been the optimization of its synthesis. Patents describe detailed routes for its production, aiming to improve yield and facilitate industrial-scale manufacturing by starting with readily available raw materials. patsnap.comgoogle.comgoogle.com These investigations focus on designing complete and efficient synthesis pathways. google.com

A major area of academic inquiry is its role in understanding olfaction. This compound is frequently used as a reference compound in studies on structure-activity relationships (SAR) to probe how molecular properties translate into specific odors. researchgate.netoup.comoup.com Researchers have used this compound to test and challenge existing theories, such as the "triaxial rule for ambergris," because its structure is an exception to such rules. exeter.ac.uk Furthermore, this compound has been included in studies exploring advanced theories of olfaction, such as the spectroscopic or vibrational theory, which posits that olfactory receptors respond to molecular vibrations rather than shape alone. nih.gov

Properties

CAS No.

186309-28-4

Molecular Formula

C11H12N2

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations of Karanal

Classical Total Synthesis Routes for Karanal

The primary industrial synthesis of this compound is achieved through the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with 2-methyl-2-(1-methylpropyl)-1,3-propanediol. This approach involves the separate synthesis of both the aldehyde and the diol precursors, followed by their condensation to form the final product.

A detailed synthetic route, as outlined in several patents, begins with the synthesis of the intermediate 2-methyl-2-sec-butyl-diethyl malonate. This is achieved by reacting 2-diethyl methylmalonate with 2-bromobutane. The subsequent reduction of this malonate derivative yields the crucial intermediate, 2-methyl-2-sec-butyl-1,3-propanediol. The final step involves the condensation of this diol with 3,5-dimethyl-4-cyclohexene formaldehyde (a common name for 2,4-dimethyl-3-cyclohexene carboxaldehyde) to produce this compound academie-sciences.frnih.govnih.gov.

The aldehyde precursor, 2,4-dimethyl-3-cyclohexene carboxaldehyde, is typically produced via a Diels-Alder reaction between acrolein and 2-methylpentadiene. This reaction generally results in a racemic mixture of cis- and trans-diastereomers academie-sciences.fr.

Regioselective Synthesis Strategies for the this compound Scaffold

In the context of this compound's classical synthesis, regioselectivity is primarily a consideration in the formation of the precursors rather than the final acetalization step. The diol, 2-methyl-2-(1-methylpropyl)-1,3-propanediol, is a symmetrical molecule, meaning the two hydroxyl groups are chemically equivalent. Therefore, during the acid-catalyzed acetalization with the aldehyde, the issue of which hydroxyl group reacts first is moot, as either reaction leads to the same intermediate and final product.

However, the synthesis of the diol itself, which can be obtained through a combined Aldol and Cannizzaro reaction of 2,3-dimethylbutanal with formaldehyde, involves regioselective steps that are crucial for constructing the correct carbon skeleton wikipedia.orgacs.org. Similarly, the Diels-Alder reaction to form the aldehyde precursor exhibits regioselectivity, favoring the formation of the desired 2,4-dimethyl-3-cyclohexene carboxaldehyde over other potential isomers academie-sciences.fr.

Stereocontrolled Approaches in this compound Synthesis

The commercial synthesis of this compound typically does not employ stereocontrolled methods, resulting in a mixture of stereoisomers. This is largely due to the use of a racemic mixture of cis- and trans-diastereomers of the precursor aldehyde, 2,4-dimethyl-3-cyclohexene carboxaldehyde academie-sciences.frscielo.org.mx. The presence of multiple chiral centers in the this compound molecule means that a lack of stereocontrol in the synthesis of the precursors will inevitably lead to a complex mixture of final products. In the fragrance industry, it is common for such isomeric mixtures to be used, as the separation of individual stereoisomers can be costly and the olfactory properties of the mixture are often desirable scielo.org.mx.

Achieving a stereocontrolled synthesis of this compound would necessitate the stereoselective synthesis of both the aldehyde and the diol precursors. For the aldehyde, this could potentially be achieved by utilizing Lewis acid or transition metal catalysts in the Diels-Alder reaction to influence the diastereoselectivity academie-sciences.fr.

Evaluation of Synthetic Efficiency and Yields

The efficiency of the classical total synthesis of this compound can be evaluated by examining the yields of the individual steps. Patent literature provides some insight into the yields achievable in the final acetalization step. For instance, the condensation of 13.80g of 3,5-dimethyl-4-cyclohexene formaldehyde with approximately 17.52g to 18.25g of 2-methyl-2-sec-butyl-1,3-propanediol in the presence of an acid catalyst like potassium bisulfate has been reported to yield the final product, this compound, in the range of 78% to 79% after purification by vacuum distillation nih.gov.

Enantioselective Synthesis of this compound and its Stereoisomers

Currently, there is a lack of published research specifically detailing the enantioselective synthesis of this compound. The commercial product is a mixture of stereoisomers scielo.org.mx. However, the principles of asymmetric synthesis could be applied to produce specific, single stereoisomers of this compound, which may possess unique olfactory properties.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis could be a powerful tool for the enantioselective synthesis of this compound's precursors. For the aldehyde, an enantioselective Diels-Alder reaction could be employed. The use of chiral Lewis acid catalysts has been shown to be effective in controlling the stereochemical outcome of such reactions, potentially providing access to an enantiomerically enriched form of 2,4-dimethyl-3-cyclohexene carboxaldehyde.

For the final acetalization step, while the diol is prochiral, the aldehyde is chiral. An enantioselective acetalization using a chiral catalyst could theoretically differentiate between the enantiomers of a racemic aldehyde, leading to a diastereomerically enriched product. However, no specific catalysts for this transformation on this compound have been reported.

Chiral Auxiliary-Mediated this compound Synthesis

Another potential strategy for the enantioselective synthesis of this compound involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

For instance, a chiral auxiliary could be attached to the aldehyde precursor to direct the stereochemistry of a subsequent reaction, such as the Diels-Alder reaction. Alternatively, a chiral auxiliary could be used in the synthesis of the diol to create a specific stereoisomer. After the desired stereochemistry is set, the auxiliary would be removed to yield the enantiomerically enriched precursor, which could then be used to synthesize a specific stereoisomer of this compound. While this is a well-established strategy in asymmetric synthesis, its application to the synthesis of this compound has not been documented in the available literature.

Resolution Techniques for this compound Enantiomers

This compound, with the IUPAC name 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, is a chiral molecule. scentspiracy.com The presence of multiple stereocenters means that it can exist as different enantiomers and diastereomers. The synthesis of such chiral compounds often results in a racemic mixture, which is a 50:50 mixture of enantiomers. chemistrysteps.com Since enantiomers have identical physical properties (like boiling point and solubility), they cannot be separated by standard techniques such as distillation or simple crystallization. chemistrysteps.com However, they can be distinguished and separated in a chiral environment. pharmacy180.com The process of separating enantiomers from a racemic mixture is known as resolution. wikipedia.org

Standard resolution techniques applicable to a molecule like this compound fall into two main categories: conversion to diastereomers and chiral chromatography.

Formation and Separation of Diastereomers: This is a classical chemical resolution method. chiralpedia.com The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. pharmacy180.comwikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional methods like crystallization. chemistrysteps.compharmacy180.com For a molecule that is neither an acid nor a base, such as this compound, derivatization to introduce an acidic or basic handle may be necessary first. For instance, if a precursor to this compound is an alcohol, it could be converted to a half-ester of a diacid, which can then be resolved using a chiral base like an alkaloid (e.g., brucine, strychnine). pharmacy180.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral Column Chromatography: This technique utilizes a chiral stationary phase (CSP) within a chromatography column (e.g., HPLC). chiralpedia.comkhanacademy.org As the racemic mixture passes through the column, the enantiomers interact differently with the chiral stationary phase. This differential interaction causes one enantiomer to travel through the column more slowly than the other, allowing for their separation. khanacademy.org This method can be highly efficient and is often faster than crystallization-based resolutions. pharmacy180.com

Table 1: Comparison of Resolution Techniques for Chiral Compounds

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Conversion of enantiomers into diastereomers with different physical properties, allowing separation by crystallization. chemistrysteps.comwikipedia.orgCan be cost-effective for large-scale separations. Well-established classical method. chiralpedia.comCan be laborious and time-consuming. Success depends on finding a suitable resolving agent that yields well-defined crystals. wikipedia.org At least 50% of the material is discarded unless the unwanted enantiomer can be racemized and recycled. wikipedia.org
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. chiralpedia.comkhanacademy.orgFast, highly efficient, and can be used for both analytical and preparative scales. pharmacy180.comchiralpedia.comThe cost of chiral columns and solvents can be high, especially for large-scale production.

Chemoenzymatic and Biocatalytic Pathways for this compound Synthesis

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis. nih.gov Enzymes offer unparalleled regio- and stereoselectivity under mild reaction conditions, which can simplify complex syntheses and reduce the environmental impact. nih.govnih.gov While specific biocatalytic routes for the industrial production of this compound are not extensively documented in publicly available literature, the principles of chemoenzymatic synthesis can be applied to its precursors to achieve greater control over its stereochemistry. The synthesis of this compound involves the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with 2-methyl-2-sec-butyl-1,3-propanediol. scentspiracy.comgoogle.com Biocatalytic methods could be instrumental in preparing these chiral precursors in an enantiomerically pure form.

Enzyme-Mediated Transformations in this compound Production

Enzyme-mediated transformations could be hypothetically applied to produce the key chiral precursors of this compound. The use of isolated enzymes or whole-cell biocatalysts can introduce chirality with high precision, avoiding the need for resolution steps later in the synthesis. nih.govnih.gov

Synthesis of the Chiral Diol (2-methyl-2-sec-butyl-1,3-propanediol): The synthesis of this diol typically involves the reduction of a corresponding ester, such as 2-methyl-2-sec-butyl-diethyl malonate. google.com A chemoenzymatic approach could employ ketoreductases (KREDs). These enzymes are widely used for the stereoselective reduction of ketones to chiral alcohols, utilizing cofactors like NAD(P)H. nih.gov An engineered KRED could potentially reduce a prochiral diketone or keto-ester precursor to the desired chiral diol with high enantiomeric excess.

Synthesis of the Chiral Aldehyde (2,4-dimethyl-3-cyclohexene carboxaldehyde): Biocatalysis offers several routes to chiral aldehydes. For example, alcohol oxidases can perform the selective oxidation of a primary alcohol to an aldehyde. researchgate.net A lipase could be used for the kinetic resolution of a racemic ester precursor to the aldehyde, where the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester (enriched in the other enantiomer) and the hydrolyzed product. chiralpedia.com

Table 2: Potential Enzyme Classes for this compound Precursor Synthesis

Enzyme ClassReaction TypePotential Application in this compound Synthesis
Ketoreductases (KREDs) Asymmetric reduction of carbonylsStereoselective synthesis of the chiral diol precursor from a prochiral ketone. nih.gov
Lipases Enantioselective hydrolysis of estersKinetic resolution of racemic precursors to either the diol or the aldehyde component. chiralpedia.com
Alcohol Oxidases Selective oxidation of alcoholsSynthesis of the aldehyde precursor from its corresponding primary alcohol. researchgate.net
Transaminases Stereoselective amination of ketonesCould be used in a pathway to generate a chiral amine intermediate that is later converted to a precursor. nih.gov

Biocatalyst Development for this compound Precursors

The successful implementation of a biocatalytic process often relies on the availability of a suitable enzyme that exhibits high activity, selectivity, and stability under process conditions. nih.gov For the synthesis of this compound precursors, which are non-natural substrates, it is likely that naturally occurring enzymes would need to be improved through protein engineering.

Enzymes from natural product biosynthetic pathways are attractive starting points for developing powerful biocatalysts. nih.gov Modern techniques such as directed evolution and rational design can be used to tailor enzymes for specific industrial applications. This involves creating mutant libraries of a parent enzyme and screening for variants with enhanced properties, such as:

Increased activity towards the specific, non-natural precursors of this compound.

Enhanced stereoselectivity to produce enantiomerically pure building blocks.

Improved stability in the presence of organic solvents or at higher temperatures required for the process. frontiersin.org

Broader substrate scope to accept a range of structurally similar molecules, which could be useful in producing analogues.

Developing robust whole-cell biocatalysts is another strategy. nih.gov This involves expressing the desired enzyme in a microbial host like E. coli or yeast. Whole-cell systems can be advantageous as they can handle cofactor regeneration internally, potentially lowering process costs. nih.gov

Derivatization and Analogue Synthesis of this compound

The derivatization of a lead compound like this compound is driven by the need to optimize its properties or to create novel molecules with different characteristics. nih.gov Given that this compound is being phased out due to regulatory and environmental trends, the synthesis of analogues aims to find substitutes that retain its desirable dry, woody, amber olfactory profile while offering improved characteristics, such as better biodegradability. scentspiracy.comscentspiracy.com

Structural Modification Strategies for this compound Analogues

Medicinal chemistry principles can be applied to guide the structural modification of this compound to create novel analogues. nih.gov The goal is to explore the structure-activity relationship (SAR) to understand how different parts of the molecule contribute to its scent and stability. scentspiracy.com

Key strategies include:

Modification of the Dioxane Ring: The 1,3-dioxane (B1201747) core is formed from 2-methyl-2-sec-butyl-1,3-propanediol. Analogues could be created by using different diols in the acetalization reaction. Varying the length and branching of the alkyl substituents on this ring could modulate the molecule's lipophilicity and olfactory character.

Modification of the Cyclohexene (B86901) Ring: The 2,4-dimethyl-3-cyclohexene group is a critical part of the structure. Modifications could include altering the position or nature of the methyl groups, saturating the double bond to create a cyclohexane (B81311) derivative, or even replacing the ring with other cyclic or aromatic structures (scaffold hopping). mdpi.com

Simplification: Complex natural products are often simplified to create analogues that are easier to synthesize and have improved properties. mdpi.com For this compound, this could involve removing one or more of the methyl groups or simplifying the stereochemistry to reduce the number of chiral centers.

Table 3: Potential Sites for Structural Modification of this compound

Molecular MoietyPotential Modification StrategyDesired Outcome
Cyclohexene Ring Alter position/number of methyl groups; Saturate the double bond; Replace with a different carbocycle.Modify olfactory notes; Improve stability or biodegradability.
Dioxane Ring Vary the diol precursor (change alkyl chain length/branching).Alter substantivity, volatility, and scent profile.
Substituents Replace methyl groups with other small alkyl groups (e.g., ethyl).Fine-tune the fragrance character and potency.
Overall Structure Remove chiral centers; Use alternative linkers (e.g., ether instead of acetal).Simplify synthesis; Explore novel chemical spaces.

Exploration of Novel this compound Derivatives

The exploration of novel this compound derivatives involves the synthesis of a library of new compounds based on the strategies outlined above. These new molecules would then be subjected to a rigorous evaluation process. The primary screening would be olfactory, assessing their scent profile, intensity, and tenacity compared to this compound.

A crucial aspect of this exploration would be to address the environmental concerns associated with this compound. Therefore, novel derivatives would undergo biodegradability testing to identify candidates with a more favorable environmental profile. The ultimate goal is to discover a new aroma chemical that captures the desirable radiant and tenacious woody-amber character of this compound but is more sustainable and compliant with evolving global regulations. scentspiracy.com

Stereochemical Investigations and Conformational Analysis of Karanal

Absolute Configuration Determination of Karanal Stereoisomers

The absolute configuration of a chiral molecule describes the exact spatial arrangement of its atoms. wikipedia.org This is formally designated using the Cahn-Ingold-Prelog (R/S) priority rules for each stereocenter. wikipedia.orgyoutube.comlibretexts.org Determining the absolute configuration of each stereoisomer of this compound is a fundamental step in understanding its structure-activity relationship.

Commercially, this compound is utilized as a mixture of its isomers, with no distinction made for perfumery applications. scentree.co However, for a detailed scientific understanding, the separation and characterization of each stereoisomer would be necessary. The primary methods for unambiguously determining absolute configuration include:

X-ray Crystallography: This is the gold standard for determining molecular structure, providing precise information on the spatial arrangement of atoms in a crystalline solid. This technique would require the synthesis and crystallization of a single, pure stereoisomer of this compound. wikipedia.org

Vibrational Circular Dichroism (VCD): This technique, often used in conjunction with computational chemistry, can determine the absolute configuration of molecules in solution, circumventing the need for crystallization. ru.nl

Conformational Preferences and Dynamics of this compound

Conformational analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt due to rotation around its single bonds. lumenlearning.comlibretexts.org These different arrangements, known as rotamers, often have different energy levels, with the molecule preferentially adopting lower-energy conformations. youtube.comyoutube.com

The this compound molecule, featuring both a substituted cyclohexene (B86901) ring and a dioxane ring system, has significant conformational flexibility. The analysis would involve:

Identifying Rotatable Bonds: Key single bonds in the this compound structure would be identified as axes of rotation.

Analyzing Ring Conformations: The cyclohexene and dioxane rings can exist in various conformations (e.g., chair, boat). The energetic favorability of these, and the axial vs. equatorial positions of substituents, would be a primary focus of the analysis. dalalinstitute.com

Evaluating Steric and Torsional Strain: The interactions between substituent groups (steric strain) and the strain resulting from bond eclipsing (torsional strain) are the main factors determining conformational stability. lumenlearning.comlibretexts.org The goal is to identify the lowest energy conformers that are most likely to exist at equilibrium.

Table 1: Factors Influencing Conformational Stability
Interaction TypeDescriptionEffect on Stability
Torsional StrainRepulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations have high torsional strain.Decreases stability (higher energy).
Steric Strain (van der Waals repulsion)Repulsive interaction when non-bonded atoms or groups are forced into close proximity. Common in axial positions on a cyclohexane (B81311) ring.Decreases stability (higher energy).
Angle StrainOccurs when bond angles deviate from their ideal values (e.g., in small ring systems).Decreases stability (higher energy).

Spectroscopic Characterization of this compound Stereochemistry

Spectroscopic techniques are essential for elucidating the three-dimensional structure of molecules in a non-destructive manner.

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. blogspot.comjeol.com For a molecule like this compound, different stereoisomers (specifically diastereomers) will produce distinct NMR spectra. magritek.com

Key NMR techniques include:

1D NMR (¹H and ¹³C): Provides information on the chemical environment of hydrogen and carbon atoms. The chemical shifts and coupling constants are sensitive to the molecule's stereochemistry.

2D NMR (COSY, NOESY): COSY experiments reveal which protons are coupled to each other, helping to establish the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments identify protons that are close in space, providing crucial information about the molecule's conformation and the relative configuration of stereocenters. wordpress.com

Use of Chiral Auxiliaries: To distinguish between enantiomers, which produce identical NMR spectra under normal conditions, chiral derivatizing agents or chiral solvating agents can be used. wikipedia.org These agents interact with the enantiomers to form diastereomeric complexes, which will have distinguishable NMR spectra.

Table 2: Illustrative NMR Data for Stereochemical Analysis
NMR ParameterInformation ProvidedApplication to this compound Stereochemistry
Chemical Shift (δ)Electronic environment of a nucleus.Diastereomers of this compound would exhibit different chemical shifts for corresponding nuclei.
Coupling Constant (J)Connectivity and dihedral angle between nuclei (via Karplus equation).Helps determine the relative orientation of substituents on the ring systems.
Nuclear Overhauser Effect (NOE)Through-space proximity of nuclei (< 5 Å).Crucial for determining which groups are on the same face of a ring or molecule, thus establishing relative stereochemistry.

Note: The data in this table is illustrative of the methodology and does not represent actual experimental results for this compound.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. wikipedia.org It relies on the differential absorption of left- and right-handed circularly polarized light by an optically active compound. youtube.com

This technique is particularly valuable for:

Confirming Chirality: A non-zero CD spectrum is a definitive indicator of a chiral molecule. A racemic mixture (an equal mix of enantiomers) will have no CD signal. nih.gov

Assigning Absolute Configuration: While challenging, the absolute configuration of a stereoisomer can often be determined by comparing its experimental CD spectrum with the spectrum predicted from quantum chemical calculations for a known (e.g., R or S) configuration. ru.nlnih.gov The resulting spectrum, with its characteristic positive or negative peaks (Cotton effects), serves as a unique fingerprint for a specific enantiomer. nih.gov

Computational Modeling of this compound Stereochemistry and Conformational Space

Computational chemistry provides powerful tools to complement and guide experimental investigations. nih.gov Molecular modeling techniques can be used to explore the potential energy surface of this compound and predict the properties of its various stereoisomers. manipal.edumanipal.edu

The typical computational workflow includes:

Conformational Search: Algorithms are used to systematically explore the vast number of possible conformations arising from bond rotations and ring puckering to identify low-energy (stable) structures.

Quantum Mechanical Calculations: High-level methods, such as Density Functional Theory (DFT), are used to optimize the geometry of the identified conformers and calculate their relative energies with high accuracy.

Prediction of Spectroscopic Properties: Once the stable conformers are identified, their NMR chemical shifts and CD spectra can be calculated. These predicted spectra can then be compared directly with experimental data to confirm the structure and assign the absolute configuration of a specific stereoisomer.

This integrated approach, combining synthesis, separation, spectroscopy, and computational modeling, represents the definitive pathway to fully characterizing the complex stereochemistry of the fragrance ingredient this compound.

Structure Olfactory Activity Relationship Soar Studies of Karanal and Its Analogues

Elucidation of Key Structural Features for Karanal's Olfactory Profile

Through the synthesis and sensory evaluation of numerous this compound analogues, researchers have identified several critical structural requirements for a molecule in this family to exhibit an ambergris character. oup.comoup.com The molecule's core consists of a dioxane ring linked to a cyclohexene (B86901) ring. Specific substitutions on both rings are paramount for the olfactory profile.

General requirements for an ambergris odor in the this compound family include:

Dioxane Ring Substitution : The 5-position of the 1,3-dioxane (B1201747) ring must be substituted with one methyl group and a second, bulkier alkyl group. Examples of effective bulky groups include n-propyl, iso-propyl, tert-butyl, and sec-butyl. oup.comoup.com

Cyclohexene Ring Features : The presence of a double bond in the 3,4-position of the cyclohexane (B81311) ring is highly preferred, though not strictly essential. oup.comoup.com

Methyl Group Placement : The cyclohexane ring should possess one to three methyl groups. However, the number of these groups is less critical than their specific placement on the ring. oup.comoup.com

This compound itself, or 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, perfectly embodies these features, contributing to its powerful and radiant woody-amber scent. scentspiracy.com

Table 1: Key Structural Requirements for Ambergris Odor in this compound Analogues

Molecular Feature Requirement Significance
Dioxane Ring (Position 5) Substituted with one methyl group and one bulkier group (e.g., sec-butyl) Essential for the core ambergris character. oup.comoup.com
Cyclohexene Ring A double bond, preferably at the 3,4 position. Enhances the characteristic odor profile. oup.comoup.com

Positional and Stereochemical Effects on Olfactory Perception of this compound

The structural complexity of this compound, which possesses several asymmetric carbons, gives rise to multiple stereoisomers, and their sensory properties are not uniform. oup.comscentree.co this compound is commercially produced as a mixture of eight pairs of enantiomers (diastereoisomeric pairs). oup.com

Detailed studies involving the separation of these diastereoisomers have shown that olfactory activity is highly dependent on stereochemistry. Key findings include:

Only four of the eight diastereoisomeric pairs are olfactorily active, with three exhibiting a strong ambergris intensity and one being weak. oup.com

All four of the active diastereoisomers share a cis-configuration around the dioxane ring. oup.comoup.com

In these active cis-isomers, the cyclohexenyl substituent is in an equatorial position, while the bulkier sec-butyl group occupies an axial position. oup.comoup.com

This high degree of stereospecificity highlights that the precise three-dimensional arrangement of the molecule is crucial for a productive interaction with olfactory receptors. The inactive isomers, which include those with a trans-configuration, fail to elicit the characteristic ambergris response, demonstrating that a specific molecular shape is required. oup.comoup.com

Table 2: Stereochemical Configuration and Olfactory Activity of this compound Diastereoisomers

Diastereoisomer Configuration Dioxane Ring Stereochemistry Substituent Orientation Olfactory Activity
Active Isomers (4 pairs) cis Cyclohexenyl: Equatorial, sec-Butyl: Axial 3 strong, 1 weak ambergris odor. oup.com

Receptor-Ligand Interactions: Insights from this compound Binding Studies (Molecular Modeling Focus)

While direct experimental data on this compound binding to specific human olfactory receptors is limited, molecular modeling provides significant insights into the probable nature of these interactions. gsu.edunih.gov The AAF model described in the QSAR section serves as a robust pharmacophore hypothesis for the ambergris olfactory receptor. oup.comoup.com A pharmacophore is an abstract model of the key molecular features necessary for a ligand to be recognized by a biological macromolecule. mdpi.com

Molecular modeling based on the AAF suggests the following about the receptor binding site:

Defined Geometry : The binding pocket of the corresponding olfactory receptor must have a shape that is complementary to the specific 3D arrangement of the active this compound isomers (cis-configuration, with equatorial cyclohexenyl and axial sec-butyl groups). oup.comoup.com

Hydrogen Bonding : The requirement for a specific distance between Hα and the oxygen's lone pair in the AAF strongly implies that a hydrogen bond or a similar electrostatic interaction is a key recognition event between this compound and the receptor. oup.com

Hydrophobic Pockets : The model's emphasis on the bulky alkyl groups (β and γ carbons) suggests the presence of corresponding hydrophobic pockets within the receptor that accommodate these parts of the this compound molecule, contributing to binding affinity. oup.comoup.com

Computational techniques like molecular docking and molecular dynamics simulations are used to virtually place ligands into receptor models to predict binding modes and affinities. openaccessjournals.comspringernature.comnih.gov The AAF provides an excellent framework for such simulations, guiding the docking of this compound analogues into homology models of olfactory receptors to hypothesize which specific amino acid residues might be involved in the key interactions. mdpi.com These computational studies help rationalize the observed SOAR, providing a molecular-level hypothesis for why subtle stereochemical changes in this compound lead to a complete loss of its characteristic odor. oup.com

Table of Mentioned Compounds

Compound Name
This compound
2,4-dimethyl-3-cyclohexene carboxaldehyde
Iso E Super
Ambermax
Vertofix Coeur
Bourgeonal
Methyl Cedryl Ketone
Cedramber
Ambrein
Timberol

Advanced Analytical Methodologies for Karanal Characterization

Chromatographic Separation Techniques for Karanal Isomers

Due to the existence of isomers, which may possess distinct olfactory properties, chromatographic separation is a fundamental step in the analysis of this compound. Both gas and liquid chromatography are employed to resolve these closely related compounds.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas chromatography (GC) is a frequently utilized technique for the analysis of volatile compounds like this compound and its isomers. google.com Method development in GC involves the careful selection of parameters to achieve optimal separation. Key considerations include the choice of the stationary phase, temperature programming, and detector type. For instance, a DB-5MS column is a common choice for the chromatographic separation of this compound isomers. google.com The optimization of the temperature program of the oven, injector, and detector is critical for obtaining sharp peaks and good resolution. asiapharmaceutics.info Flame ionization detectors (FID) and mass spectrometers (MS) are often used for detection, with MS providing both quantification and structural information. asiapharmaceutics.infojustdial.com

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally sensitive compounds. skpharmteco.com The development of an HPLC method requires the optimization of the mobile phase composition, stationary phase, and detector wavelength. nih.govinnovareacademics.in Reversed-phase columns, such as C18, are commonly used for the separation of nonpolar to moderately polar compounds. nih.govinnovareacademics.in The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the gradient or isocratic elution profile tailored to the specific separation needs. nih.govinnovareacademics.in UV detection is often employed, with the wavelength selected based on the analyte's maximum absorbance. nih.gov

A comparison of typical starting parameters for GC and HPLC method development is presented below:

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase DB-5MS (30m x 0.25µm x 0.25mm) google.comC18 (250 mm x 4.6 mm, 5 µm) innovareacademics.in
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Acetonitrile/Water or Methanol/Water mixtures nih.govinnovareacademics.in
Detector Mass Spectrometry (MS), Flame Ionization Detector (FID) justdial.comUV-Vis, Diode Array Detector (DAD) nih.gov
Temperature Oven temperature programming asiapharmaceutics.infoColumn temperature often controlled (e.g., ambient or elevated)
Flow Rate Typically 1-2 mL/minTypically 0.5-2 mL/min nih.gov

Chiral Chromatography for Enantiomeric Purity Analysis

This compound possesses chiral centers, leading to the existence of enantiomers. These stereoisomers can exhibit different biological and sensory properties. Chiral chromatography is the primary technique for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. skpharmteco.com This is most commonly achieved using chiral stationary phases (CSPs) in either HPLC or GC. skpharmteco.comcat-online.com These CSPs are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. sigmaaldrich.com The development of a chiral separation method involves screening various chiral columns and mobile phases to find the optimal conditions for resolving the enantiomers. cat-online.com Both normal-phase and reversed-phase HPLC can be utilized for chiral separations, with modern chiral columns offering compatibility with a wide range of solvents. skpharmteco.com

Mass Spectrometry (MS) Applications in this compound Identification and Elucidation

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing information on its molecular weight and fragmentation patterns. justdial.com It is often coupled with chromatographic techniques (GC-MS or LC-MS) for comprehensive analysis. nih.gov

High-Resolution Mass Spectrometry for this compound Structure Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its isomers. covalx.comquality-assistance.com This high mass accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve the high resolution required for this type of analysis. quality-assistance.com The accurate mass data obtained from HRMS significantly enhances the reliability of compound identification. covalx.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. acs.org In the context of this compound, MS/MS experiments can be performed to study its fragmentation pathways. vigyanvarta.in This involves isolating the molecular ion of this compound, subjecting it to collision-induced dissociation (CID), and then analyzing the masses of the resulting fragment ions. agriculturejournals.cz The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule, helping to confirm its structure and differentiate it from its isomers, which may exhibit different fragmentation behaviors. acs.org This detailed structural information is critical for unambiguous identification. vigyanvarta.in

Spectroscopic Techniques for this compound Structural Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the this compound molecule. tubitak.gov.tr FTIR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum with characteristic peaks corresponding to specific bond vibrations. nih.gov Raman spectroscopy provides similar information by analyzing the inelastic scattering of monochromatic light. acs.org Together, these techniques can confirm the presence of key structural features.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a primary tool for elucidating the molecular structure of this compound by identifying its constituent functional groups. These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that involve a change in polarizability. scitepress.orgedinst.com When used together, they provide a comprehensive vibrational profile of the molecule. edinst.com

The structure of this compound—a substituted 1,3-dioxane (B1201747)—contains several key functional groups whose vibrational modes can be predicted and identified. The most prominent features in its vibrational spectra arise from the C-H bonds of its multiple alkyl and cycloalkenyl groups, the C-O bonds of the cyclic acetal (B89532) (dioxane ring), and the C=C double bond within the cyclohexene (B86901) ring. IR spectroscopy is particularly sensitive to polar bonds and is thus well-suited for detecting the strong C-O stretching vibrations. edinst.com Conversely, Raman spectroscopy is highly effective for detecting non-polar, symmetric bonds, making it ideal for identifying the C=C stretching of the cyclohexene moiety. scitepress.org

While specific, published spectra for this compound are not widely available, the expected vibrational frequencies can be reliably predicted based on its known structure and extensive databases of functional group frequencies.

Interactive Data Table: Expected Vibrational Modes for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Primary Detection Method
Alkane C-HStretch2850 - 3000IR & Raman
Alkene C-HStretch3010 - 3100IR & Raman
Alkene C=CStretch1640 - 1680Raman (strong) / IR (variable)
Ether/Acetal C-O-CAsymmetric/Symmetric Stretch1050 - 1150IR (strong)
Alkyl C-HBend (Scissoring/Rocking)1350 - 1470IR & Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. fishersci.no This technique is most effective for analyzing molecules containing chromophores, which are structural features that absorb light in the 200–700 nm range, typically involving conjugated π-systems. fishersci.no

The this compound molecule possesses oxygen atoms with non-bonding (n) electrons and an isolated carbon-carbon double bond (π electrons). It lacks a conjugated system. Consequently, the primary electronic transitions available, such as the promotion of an electron from a non-bonding orbital to an anti-bonding sigma orbital (n→σ*), require high energy. acs.org These high-energy transitions correspond to absorption in the vacuum ultraviolet (VUV) region, at wavelengths below 200 nm. acs.org Therefore, this compound is not expected to exhibit significant absorbance in the standard UV-Vis spectral range, making this technique less suitable for its direct quantification or identification compared to vibrational spectroscopy or mass spectrometry.

Interactive Data Table: General Electronic Transitions in Organic Molecules

TransitionDescriptionTypical Wavelength RegionRelevance to this compound
σ → σExcitation of an electron from a sigma bonding orbital to an anti-bonding sigma orbital.< 150 nm (VUV)Occurs in all C-C and C-H single bonds; very high energy.
n → σExcitation of a non-bonding electron (e.g., from an oxygen lone pair) to an anti-bonding sigma orbital.150 - 250 nm (Far-UV)Possible due to the dioxane oxygen atoms; occurs outside the standard UV range. acs.org
π → πExcitation of an electron from a pi bonding orbital to an anti-bonding pi orbital.170 - 205 nm (for isolated C=C)Possible due to the cyclohexene double bond; occurs outside the standard UV range.
n → πExcitation of a non-bonding electron to an anti-bonding pi orbital.200 - 700 nmNot applicable as this compound lacks a C=O or N=O group adjacent to the lone pair.

Hyphenated Techniques for Complex Mixture Analysis Containing this compound

To overcome the limitations of individual analytical methods and to characterize this compound within complex matrices such as consumer products, hyphenated techniques are indispensable. numberanalytics.comijpsjournal.com These approaches couple a high-resolution separation technique with a sensitive spectroscopic detection method, providing both separation of the analyte from interferences and its definitive identification. ijpsjournal.com

For a volatile, semi-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier hyphenated technique. nih.govgcms.cz GC separates the components of a volatile mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. gcms.cz As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

Research findings have detailed specific methods for the determination of this compound in materials like plastics. A patented method utilizes headspace GC-MS (HS-GC-MS), where the sample is heated to release volatile compounds into the headspace of a sealed vial. This vapor is then injected into the GC-MS system. The method specifies sample preparation involving dissolution in an organic solvent, such as N,N-dimethylformamide (DMF), followed by incubation at an elevated temperature (e.g., 80°C) to facilitate the release of this compound from the matrix. The subsequent GC-MS analysis provides both the retention time for tentative identification and the mass spectrum for conclusive confirmation and quantification.

Other powerful hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are also widely used for the analysis of complex organic mixtures and could be adapted for this compound, particularly for less volatile matrices or when derivatization is employed. isa-lyon.fr These methods combine the separation power of HPLC with the detection specificity of mass spectrometry, making them suitable for a vast range of analytical challenges. numberanalytics.com

Environmental Occurrence, Fate, and Degradation Pathways of Karanal

Detection and Quantification of Karanal in Environmental Matrices (e.g., water, air, soil)

To date, there is no publicly available domestic or international monitoring data for the presence of this compound in environmental matrices such as water, air, or soil. up.pt The annual usage volume in a region like Australia was estimated to be less than 175 kg in 2023, suggesting that environmental concentrations may be low and challenging to detect. up.pt

Despite the lack of specific monitoring data for this compound, established analytical methods for other synthetic fragrances, particularly synthetic musks, provide a framework for its potential detection and quantification. These methods are crucial for assessing the environmental exposure and fate of such compounds.

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful method for the analysis of synthetic fragrance compounds in environmental samples. up.pttandfonline.com GC-MS separates volatile and semi-volatile compounds from a sample, which are then identified and quantified by their mass-to-charge ratio. news-medical.net This technique is suitable for analyzing fragrance compounds in complex matrices like sewage biosolids, water, and soil. news-medical.netnih.gov For enhanced sensitivity and selectivity, especially at trace concentrations, tandem mass spectrometry (GC-MS/MS) can be employed. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally unstable compounds, LC-MS and its tandem version, LC-MS/MS, are preferred. eurofins.com These methods are used for a wide range of contaminants, including pharmaceuticals and personal care products, in water and soil. eurofins.commdpi.com

Sample Preparation: Before instrumental analysis, a sample preparation step is essential to extract and concentrate the target analytes and remove interfering substances from the matrix. Common techniques include:

Solid-Phase Extraction (SPE): Widely used for water samples, SPE involves passing the liquid sample through a solid adsorbent that retains the analyte, which is then eluted with a solvent. mdpi.comeurofins.com

Pressurized Liquid Extraction (PLE): An efficient method for extracting compounds from solid samples like soil and sludge using solvents at elevated temperatures and pressures. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for analyzing pesticide residues and is adaptable for other organic pollutants in various matrices. up.pt

The table below summarizes analytical methods commonly used for fragrance compounds, which would be applicable for the detection and quantification of this compound.

Analytical TechniqueSample MatrixCommon UseDetection Limit Examples (for other musks)
GC-MS Water, Soil, Sludge, AirIdentification and quantification of volatile and semi-volatile organic compounds. up.pttandfonline.comnih.gov7.85 x 10⁻⁴ to 3.75 x 10⁻² ng/g in beach sand. up.pt
GC-MS/MS Fish tissue, SludgeHigher sensitivity and selectivity for complex matrices. mdpi.comresearchgate.netMethod Detection Limits (MDLs) are on average ten times lower than GC-MS. mdpi.com
LC-MS/MS Water, SoilAnalysis of non-volatile or thermally labile compounds. eurofins.comAnalyte and matrix dependent. eurofins.com

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Photolytic and Hydrolytic Degradation of this compound in Aquatic Systems

The stability of this compound in aquatic environments is influenced by its susceptibility to hydrolysis and photolysis, which are key abiotic degradation processes.

Hydrolytic Degradation: this compound is expected to undergo slow to negligible hydrolysis under typical environmental pH and temperature conditions. up.pt A laboratory study estimated a hydrolysis half-life of 30.8 days at pH 4 and 25°C, though this was likely an overestimation due to other dissipation processes like volatilization. up.pt In river water at a higher temperature (50°C), the half-life was longer at pH 8.2 than at pH 4, suggesting that at environmentally relevant temperatures (below 25°C) and neutral to alkaline pH (7-9), the hydrolysis half-life of this compound is expected to be greater than 60 days. up.pt This indicates that hydrolysis is not a significant degradation pathway for this compound in the aquatic environment.

Photolytic Degradation: Currently, no specific experimental data on the photodegradation of this compound in water have been identified. up.pt However, studies on other fragrance ingredients and structurally related compounds, such as cyclic ethers, indicate that photolysis can be an important environmental fate process. nih.govresearchgate.net Photochemical transformation can occur through direct absorption of UV light or indirect processes involving reactive species like hydroxyl radicals (•OH). nih.govgdut.edu.cn For some fragrance compounds, the calculated atmospheric lifetimes due to reaction with OH radicals are only a few hours. nih.gov The photochemical degradation of cyclic ethers can lead to ring-opening and the formation of various oxidation products. rsc.orgnih.gov Given this compound's structure, which includes a cyclohexene (B86901) ring and a 1,3-dioxane (B1201747) moiety, it is plausible that it could undergo photochemical transformation, but dedicated studies are required to determine the specific pathways and rates.

Microbial Biotransformation and Biodegradation of this compound in Soil and Water

The persistence of this compound in the environment is significantly determined by its susceptibility to microbial degradation. Based on available data, this compound is considered to be persistent in aquatic environments. up.pt

Biodegradability Studies: Standardized biodegradability tests have shown that this compound is not readily biodegradable. up.pt Key findings from these studies are summarized below:

Test GuidelineDurationDegradationConclusion
OECD TG 301 B (CO₂ Evolution) 28 days12–34%Not readily biodegradable up.pt
OECD TG 301 F (O₂ Consumption) 50 daysUp to 2%Not readily biodegradable up.pt
OECD TG 302 C (Inherent Biodegradability) 50 days18%Slow primary degradation up.pt
OECD TG 309 (Degradation in Surface Water) 60 days-Slow primary degradation up.pt

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These results indicate that while some initial breakdown (primary degradation) may occur, complete mineralization of this compound to carbon dioxide and water is a very slow process. up.pt The structural components of this compound, specifically the substituted 1,3-dioxane and cyclohexene moieties, are known to be recalcitrant to biodegradation. up.pt Studies on other 1,3-dioxane derivatives confirm their resistance to microbial breakdown. up.pt

Microbial Species and Pathways: While specific microorganisms that degrade this compound have not been identified, research on the biodegradation of other cyclic ethers, like 1,4-dioxane (B91453), provides insight into potential microbial players. Bacteria from the genera Rhodococcus and Pseudonocardia are known to degrade cyclic ethers. nih.govasm.orgnih.gov For instance, Rhodococcus ruber can cometabolize 1,4-dioxane in the presence of a primary substrate like tetrahydrofuran (B95107) (THF). asm.orgacs.org These bacteria often utilize monooxygenase enzymes to initiate the degradation process, typically by hydroxylating the carbon atom adjacent to the ether oxygen, which is often the rate-limiting step. akademisains.gov.myiwaponline.com The biotransformation of other woody, terpene-like fragrance compounds by fungi, such as Aspergillus niger, has also been reported, leading to various hydroxylated derivatives. beilstein-journals.orgdergipark.org.tr This suggests that if this compound undergoes microbial degradation, it would likely involve similar enzymatic pathways initiated by specialized microorganisms, resulting in hydroxylated and potentially ring-opened metabolites.

Volatilization and Atmospheric Dispersion of this compound

The distribution of this compound in the environment is also governed by its tendency to move from water or soil into the air (volatilization) and its subsequent transport in the atmosphere.

Volatility: this compound is classified as a moderately volatile organic compound. up.pt Its potential to volatilize from water is described by its Henry's Law constant, which is reported as 39.3 Pa·m³/mol. up.pt This value indicates a moderate tendency to partition from water to air. Similarly, it is expected to be moderately volatile from moist soil. up.pt Once applied to soils, for instance through the application of biosolids from sewage treatment plants, this compound is expected to remain primarily in the soil due to its low mobility, though some volatilization can occur. up.pt

Atmospheric Fate and Dispersion: Once volatilized into the atmosphere, fragrance compounds are subject to atmospheric transport and degradation. researchgate.netresearchgate.net The primary degradation pathway in the troposphere for most volatile organic compounds is reaction with photochemically generated hydroxyl (OH) radicals. nih.gov While a specific atmospheric lifetime for this compound has not been detailed in all sources, one assessment predicts a short atmospheric half-life of about 1 hour, suggesting it is not persistent in air and is unlikely to undergo long-range atmospheric transport. up.pt

The dispersion of volatile compounds like this compound in the atmosphere can be predicted using air dispersion models such as AERMOD or CALPUFF. thescipub.comakademisains.gov.myresearchgate.net These models use data on emission rates, source characteristics, meteorology (wind speed and direction), and topography to estimate downwind concentrations of pollutants. thescipub.comtshe.orgmdpi.com For a compound like this compound, emissions would originate from its use in consumer products, with subsequent volatilization leading to its atmospheric dispersion. The relatively short predicted atmospheric lifetime suggests that any impacts would likely be localized to areas near sources of emission. nih.gov

Computational and Theoretical Chemistry of Karanal

Quantum Chemical Calculations for Karanal Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity. researchgate.netresearchgate.netnasa.gov For a fragrance ingredient like this compound, these calculations would provide invaluable insights into its intrinsic properties.

Detailed Research Findings (Hypothetical Application to this compound):

A hypothetical quantum chemical study of a specific this compound isomer would likely involve the following:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. This is crucial as the shape of an odorant molecule is a key factor in its interaction with olfactory receptors. researchgate.net

Molecular Orbital Analysis: The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. A larger gap generally implies greater stability. ichem.md The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Mapping: This visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding, which can be important for receptor binding. researchgate.net

Interactive Data Table: Hypothetical Electronic Properties of a this compound Isomer Please note: The following data is illustrative and based on typical values for similar organic molecules. No published data for this compound is available.

PropertyHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy 1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eVRelates to chemical reactivity and stability.
Dipole Moment 2.1 DInfluences intermolecular interactions and solubility.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. frontiersin.orgnih.gov For this compound, MD simulations would be instrumental in understanding its behavior in different environments, such as in a solvent or near a biological receptor. frontiersin.orgnih.govacs.org

These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule and its surroundings evolve. frontiersin.org This can elucidate the conformational changes a flexible molecule like this compound might undergo and the nature of its interactions with other molecules. tandfonline.com

Detailed Research Findings (Hypothetical Application to this compound):

An MD simulation study of this compound could explore:

Conformational Flexibility: Revealing the different shapes a this compound isomer can adopt in solution and the energy barriers between these conformations. This is critical for understanding which shape is most likely to bind to an olfactory receptor.

Solvation Effects: Simulating how this compound interacts with solvent molecules, which can influence its stability and how it is transported to olfactory receptors.

Receptor-Ligand Dynamics: Once docked into a model of an olfactory receptor, MD simulations can show the stability of the binding pose, the key interactions that hold the molecule in place, and how the receptor's shape might change upon binding. frontiersin.orgnih.gov This can help differentiate between agonists (which activate the receptor) and antagonists (which block it). researchgate.net

Interactive Data Table: Hypothetical MD Simulation Parameters for this compound-Receptor Interaction Please note: The following data is illustrative. No published data for this compound is available.

ParameterHypothetical ObservationImplication for Olfaction
RMSD of Ligand Stable trajectory with low fluctuationSuggests a stable binding pose in the receptor pocket.
Key Interacting Residues Tyrosine, Phenylalanine, LeucineIdentifies the specific amino acids crucial for binding.
Interaction Energy -45 kcal/molQuantifies the strength of the binding affinity.
Conformational Change in Receptor ECL2 loop movementIndicates a potential mechanism for receptor activation. frontiersin.org

Prediction of this compound Reactivity and Stability

The reactivity and stability of a fragrance ingredient are critical for its performance and safety in consumer products. orchadia.orgnih.gov Computational methods can predict a molecule's susceptibility to degradation, for example, through oxidation or hydrolysis. nih.govresearchgate.net

Reactivity descriptors derived from quantum chemical calculations, such as the HOMO-LUMO gap, chemical hardness, and electrophilicity index, can provide a quantitative measure of a molecule's reactivity. ichem.md For a molecule like this compound, which contains an acetal (B89532) functional group, its stability to hydrolysis under different pH conditions would be a key parameter to investigate computationally. semanticscholar.orgmasterorganicchemistry.com

Detailed Research Findings (Hypothetical Application to this compound):

Computational prediction of this compound's reactivity and stability would involve:

Calculation of Reactivity Indices: Quantifying its propensity to participate in chemical reactions.

Modeling Degradation Pathways: Simulating potential reactions, such as oxidation or hydrolysis, to identify likely degradation products and the energy barriers for these reactions. For instance, the stability of the acetal group in this compound is crucial for its odor profile, as its hydrolysis would release the precursor aldehyde and diol, altering the scent. semanticscholar.org

Correlation with Experimental Data: Comparing predicted reactivity with experimental data from stability tests on similar fragrance molecules to validate the computational models. nih.gov

Interactive Data Table: Hypothetical Reactivity Descriptors for this compound Please note: The following data is illustrative. No published data for this compound is available.

DescriptorHypothetical ValueInterpretation
Chemical Hardness (η) 3.85 eVA higher value suggests greater stability.
Electrophilicity Index (ω) 0.95 eVIndicates the propensity to accept electrons.
Hydrolysis Energy Barrier 25 kcal/molA higher barrier indicates greater stability against hydrolysis.

Docking Studies of this compound with Olfactory Receptors (Computational Perspective)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., an olfactory receptor). plos.orgchemrxiv.org This method is central to understanding the molecular basis of olfaction, as it provides a static snapshot of the ligand-receptor interaction. nih.govoup.com

Given the lack of experimentally determined structures for most olfactory receptors, docking studies often rely on homology models, which are 3D structures predicted based on the structures of related proteins. tandfonline.com The docking process then fits the odorant molecule into the predicted binding pocket of the receptor and scores the different poses based on how well they fit and the strength of their interactions. plos.org

Detailed Research Findings (Hypothetical Application to this compound):

A computational docking study of this compound would aim to:

Identify Potential Olfactory Receptors: By screening this compound against a library of olfactory receptor models to see which ones it binds to most strongly.

Predict Binding Pose: Determining the precise orientation of this compound within the binding pocket of a specific receptor. This reveals which parts of the molecule are critical for binding.

Analyze Binding Interactions: Identifying the specific non-covalent interactions (e.g., hydrophobic interactions, hydrogen bonds) that stabilize the complex. For woody and amber notes, hydrophobic and van der Waals interactions are often key. oup.com

Correlate Docking Scores with Odor Perception: Comparing the binding affinities of different this compound isomers or related molecules to see if stronger binding correlates with a stronger or different perceived odor, thus contributing to structure-odor relationship models. researchgate.net

Interactive Data Table: Hypothetical Docking Results for a this compound Isomer with a Model Olfactory Receptor Please note: The following data is illustrative. No published data for this compound is available.

ParameterHypothetical ResultSignificance
Binding Affinity (Docking Score) -7.2 kcal/molA negative value indicates favorable binding.
Interacting Residues PHE104, TRP163, LEU255Suggests a hydrophobic binding pocket.
Hydrogen Bonds NoneIndicates that hydrophobic forces dominate the interaction.
Binding Pocket Volume 250 ųProvides information about the size constraints of the receptor site.

Patents and Novel Applications in Academic Research

Analysis of Academic Patents Related to Karanal Synthesis and Derivatives

The synthesis of this compound, a synthetic fragrance ingredient valued for its potent woody and amber aroma, is a subject of interest in industrial and academic research, leading to the development of patented synthetic routes. google.comscentspiracy.com this compound itself is chemically known as 2-(2,4-dimethyl-3-cyclohexenyl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane. google.com It was discovered in 1987 by chemist Karen J. Rossiter during her work at Quest International, which was later acquired by Givaudan. scentspiracy.com

The patented synthesis route proceeds as follows:

Synthesis of Intermediate (I): The process begins with the alkylation of diethyl 2-methylmalonate using 2-bromobutane. This reaction yields the intermediate compound, 2-methyl-2-sec-butyl-diethyl malonate. google.compatsnap.com

Synthesis of Intermediate (II): The first intermediate, 2-methyl-2-sec-butyl-diethyl malonate, is then reduced using metal sodium and absolute ethanol. This step produces the diol intermediate, 2-methyl-2-sec-butyl-1,3-propanediol. google.compatsnap.com

Final Synthesis of this compound: The final product is obtained through the condensation of the diol intermediate (II) with 3,5-dimethyl-4-cyclohexene carboxaldehyde in the presence of a catalyst like potassium bisulfate, with xylene as the solvent. google.comgoogle.com The reaction mixture is heated under reflux, and after cooling and purification via vacuum distillation, it yields this compound as a colorless liquid. google.com

The patent emphasizes that this optimized process can achieve a product yield of up to 79%, a significant improvement over previous methods recorded in the literature, thereby providing a solid foundation for industrialization. google.comgoogle.com The design of this synthetic route is praised for its reasonable design, wide availability of raw materials, and lower cost, all of which are crucial for commercial manufacturing. patsnap.com

While the synthesis of this compound itself is well-documented in patent literature, publicly accessible academic patents specifically focusing on a wide range of this compound derivatives are not extensively reported in the search results. The primary focus of research has been on optimizing the synthesis of the parent compound.

Table of Patented Synthesis Intermediates

Intermediate Name Chemical Formula Role in Synthesis Patent Reference
2-methyl-2-sec-butyl-diethyl malonate Not specified in results Intermediate (I) CN102432588B google.com
2-methyl-2-sec-butyl-1,3-propanediol Not specified in results Intermediate (II) CN102432588B google.com

Emerging Research Areas and Potential Future Directions for this compound Studies

The primary application and research focus for this compound has historically been within the fragrance industry, where its powerful and persistent woody-amber scent is highly valued. scentspiracy.com The research interests of its discoverer, Karen J. Rossiter, included the study of structure-activity relationships (SAR) to aid in the design of novel fragrance ingredients. scentspiracy.com This remains a foundational aspect of its study.

However, based on available search results, there is limited publicly documented academic research exploring novel applications of this compound or its derivatives beyond the field of perfumery. The existing literature and patents are predominantly centered on its synthesis and use as a fragrance ingredient. google.comscentspiracy.comgoogle.com

Potential, albeit speculative, future research directions for a molecule like this compound could theoretically branch into areas where its unique chemical structure might offer advantages:

Materials Science: The incorporation of specific fragrance molecules into polymers or other materials to create long-lasting scented products is an area of ongoing commercial interest. Future studies could explore the compatibility and stability of this compound within different matrices for such applications.

Biotechnology and Olfactory Receptor Research: The interaction of fragrance molecules with human olfactory receptors is a significant area of research. Studies using this compound could help further elucidate the mechanisms of odor perception for woody and amber scents, contributing to the broader understanding of chemosensation. scentspiracy.com

Sustainable Synthesis: While patents exist for efficient synthesis, future academic research will likely continue to push for even more environmentally friendly and sustainable production methods, potentially utilizing biocatalysis or greener chemical processes.

It is important to note that these potential directions are not substantiated by extensive current research found in the search results. The field appears narrowly focused, and there is a notable gap in academic studies exploring this compound for applications in medicinal chemistry, agrochemicals, or other domains where complex organic molecules are often screened for bioactivity. The future of this compound studies will likely depend on new research initiatives to explore its properties beyond its well-established olfactory characteristics.

Table of Mentioned Compounds

Compound Name IUPAC Name Molecular Formula
This compound 2-(2,4-dimethyl-3-cyclohexenyl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane C17H30O2 google.com
Diethyl 2-methylmalonate Diethyl 2-methylpropanedioate Not specified in results
2-Bromobutane 2-Bromobutane Not specified in results
2-methyl-2-sec-butyl-diethyl malonate Not specified in results Not specified in results
2-methyl-2-sec-butyl-1,3-propanediol Not specified in results Not specified in results
3,5-dimethyl-4-cyclohexene carboxaldehyde 3,5-dimethylcyclohex-3-ene-1-carbaldehyde Not specified in results
Xylene Dimethylbenzene C8H10

Q & A

Q. What are the standard analytical methods for detecting and quantifying Karanal in chemical formulations?

Methodological Answer: this compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) due to its volatility and structural complexity. Key parameters include:

  • Column type: Polar capillary columns (e.g., DB-WAX) for optimal separation .
  • Ionization mode: Electron impact (EI) at 70 eV for fragmentation pattern consistency .
  • Quantification: Internal standards (e.g., deuterated analogs) to minimize matrix effects . Alternative methods like HPLC-UV may require derivatization to enhance detectability. Statistical validation (e.g., LOD, LOQ) must adhere to instrumental precision guidelines .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Structural elucidation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for cyclohexenyl and dioxane ring proton assignments, with NOESY for stereochemical confirmation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₆H₂₆O₂) and fragmentation pathways .
  • X-ray crystallography : Limited due to this compound's liquid state, but derivatization into stable crystalline forms (e.g., urea adducts) may enable crystallographic analysis .

Q. What experimental protocols are recommended for optimizing this compound synthesis?

Methodological Answer: Synthesis optimization should include:

  • Catalytic conditions : Acid-catalyzed cyclization of precursor aldehydes, with monitoring via TLC or in-situ FTIR .
  • Design of Experiments (DoE) : Fractional factorial designs to evaluate temperature, solvent polarity, and catalyst loading effects on yield .
  • Purity validation : Post-synthesis purification via column chromatography, followed by GC-MS or HPLC-UV to confirm >95% purity .

Q. How is this compound’s purity assessed in fragrance-related research?

Methodological Answer: Purity assessment requires:

  • Chromatographic separation : GC-MS with splitless injection to detect impurities (e.g., diastereomers or unreacted intermediates) .
  • Spectroscopic cross-validation : Compare NMR and IR spectra with reference databases to identify contaminants .
  • Statistical reporting : Mean purity values ± standard deviation from triplicate measurements, adhering to significant figure conventions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported olfactory receptor activation profiles?

Methodological Answer: Address discrepancies via:

  • Dose-response studies : Use calcium imaging or patch-clamp assays to quantify receptor (e.g., OR5AN1) activation thresholds across concentrations .
  • Meta-analysis : Systematically compare studies using PRISMA guidelines, highlighting variables like solvent choice (e.g., DMSO vs. ethanol) that affect receptor-ligand binding .
  • Molecular dynamics simulations : Model this compound’s interaction with lipid bilayers to explain variability in receptor activation .

Q. What mechanistic pathways underlie this compound’s stability in cosmetic matrices under varying pH and temperature?

Methodological Answer: Investigate degradation pathways through:

  • Accelerated stability testing : Store this compound in emulsions at 40°C/75% RH for 12 weeks, sampling at intervals for GC-MS analysis .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life, with degradation products identified via LC-QTOF-MS .
  • pH-dependent hydrolysis studies : Use buffered solutions (pH 3–9) to isolate dioxane ring-opening reactions .

Q. What interdisciplinary approaches are suitable for studying this compound’s environmental fate and ecotoxicological impact?

Methodological Answer: Combine:

  • Bioconcentration factor (BCF) assays : Expose aquatic organisms (e.g., Daphnia magna) to this compound and quantify tissue accumulation via LC-MS .
  • QSAR modeling : Predict metabolite toxicity using software like ECOSAR, validated with in vitro assays (e.g., Ames test) .
  • Lifecycle analysis (LCA) : Track this compound emissions from production to disposal using sector-specific databases .

Q. How can predictive modeling improve the design of this compound derivatives with enhanced olfactory persistence?

Methodological Answer: Utilize:

  • Quantitative Structure-Property Relationship (QSPR) : Train models on logP, vapor pressure, and odor detection threshold data from existing fragrance compounds .
  • Docking simulations : Screen derivative libraries against olfactory receptor homology models to prioritize synthesis .
  • Sensory evaluation : Conduct blinded panel tests to correlate computational predictions with human perception .

Q. What are the limitations of current in vitro models for assessing this compound’s dermal sensitization potential?

Methodological Answer: Critical limitations include:

  • Matrix effects : Keratinocyte (HaCaT) assays may underestimate sensitization in lipid-rich cosmetic formulations .
  • Metabolic activation : Lack of cytochrome P450 enzymes in LLNA alternatives reduces metabolic prodrug detection .
  • Cross-reactivity : Address false positives using competitive ELISA with this compound-protein conjugates .

Q. How should researchers address gaps in this compound’s pharmacokinetic data for risk assessment?

Methodological Answer: Prioritize:

  • Transdermal absorption studies : Use Franz diffusion cells with human skin explants and LC-MS quantification .
  • Compartmental modeling : Fit concentration-time data to two-compartment models to estimate bioavailability .
  • Interspecies extrapolation : Compare rodent and human hepatocyte metabolism rates to refine safety margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.